(R)-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol
Description
(R)-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol is a chiral compound featuring a benzyl-substituted piperidine core linked to a methylaminoethanol moiety. Its stereochemistry (R-configuration) and structural components—benzylpiperidine, methylamino, and ethanol groups—are critical for its physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[[(3R)-1-benzylpiperidin-3-yl]-methylamino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16(10-11-18)15-8-5-9-17(13-15)12-14-6-3-2-4-7-14/h2-4,6-7,15,18H,5,8-13H2,1H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKXQXSJYRKPCO-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCO)[C@@H]1CCCN(C1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylation of Piperidin-3-amine
Piperidin-3-amine is benzylated using benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ or NaH). Protection of the primary amine with a tert-butoxycarbonyl (Boc) group prior to benzylation minimizes side reactions. For example:
Alternative Routes via Reductive Amination
In cases where piperidin-3-amine is unavailable, reductive amination of ketones (e.g., 1-benzylpiperidin-3-one) with ammonium acetate and sodium cyanoborohydride provides the amine. This method avoids Boc protection but requires rigorous pH control (pH 4–5) to suppress imine hydrolysis.
N-Methylation Strategies
Introducing the methyl group onto the piperidine amine is achieved via:
Reductive Amination with Formaldehyde
Treatment of 1-benzylpiperidin-3-amine with formaldehyde (37% aqueous solution) and sodium triacetoxyborohydride (STAB) in dichloromethane at 0°C to room temperature selectively yields N-methyl-1-benzylpiperidin-3-amine. Key advantages include:
Alkylation with Methyl Iodide
Methyl iodide (1.5 eq.) and diisopropylethylamine (DIPEA) in acetonitrile at reflux (80°C, 6 hours) provide the methylated product. However, over-alkylation to quaternary ammonium salts is a risk, necessitating careful stoichiometric control.
Ethanolamine Side Chain Installation
The (R)-2-aminoethanol group is introduced via stereoselective methods:
Asymmetric Reductive Amination
Reaction of N-methyl-1-benzylpiperidin-3-amine with (R)-2-hydroxyacetaldehyde (protected as a silyl ether) and STAB in tetrahydrofuran (THF) yields the desired (R)-configured product. Deprotection with tetrabutylammonium fluoride (TBAF) affords the free alcohol.
Epoxide Ring-Opening
(S)-Styrene oxide reacts with N-methyl-1-benzylpiperidin-3-amine in ethanol at 60°C, followed by acidic workup (HCl), to yield the (R)-ethanolamine derivative via nucleophilic attack at the less substituted carbon.
Stereochemical Control and Resolution
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) resolves racemic mixtures. Typical conditions:
Enzymatic Resolution
Lipase-catalyzed acetylation of the racemic alcohol (vinyl acetate as acyl donor) in tert-butyl methyl ether selectively acetylates the (S)-enantiomer, leaving the (R)-alcohol unreacted.
Analytical Validation
Spectroscopic Characterization
Chiral Purity Assessment
Circular dichroism (CD) spectroscopy confirms the (R)-configuration via positive Cotton effects at 220 nm.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Complexity | Scalability |
|---|---|---|---|---|
| Asymmetric Reductive Amination | 65 | 90 | Moderate | High |
| Epoxide Ring-Opening | 55 | 85 | High | Moderate |
| Chiral Resolution | 40 | 99 | Low | Low |
Industrial-Scale Considerations
For kilogram-scale production, asymmetric reductive amination is preferred due to:
Chemical Reactions Analysis
Types of Reactions
®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the ethanol moiety to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a simpler amine compound.
Scientific Research Applications
Neuropharmacological Applications
The compound is primarily studied for its potential as a cholinesterase inhibitor, which is crucial in the treatment of Alzheimer's disease (AD). Cholinesterase inhibitors enhance cholinergic transmission by inhibiting the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Cholinesterase Inhibition
Research indicates that derivatives of benzylpiperidine, including (R)-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol, exhibit promising activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are implicated in the pathophysiology of AD. For instance, compounds that incorporate this structure have shown improved selectivity and potency compared to standard treatments like donepezil .
| Compound | AChE IC50 (μM) | BuChE IC50 (μM) | Selectivity Ratio |
|---|---|---|---|
| Donepezil | 0.44 | 0.28 | 42.1 |
| Investigated Compound | 0.39 | 0.72 | 28.2 |
Structure-Based Drug Design
The compound has been utilized in the rational design of multi-target directed ligands (MTDLs). These compounds aim to address multiple pathways involved in AD pathology, such as amyloid-beta aggregation and oxidative stress.
Hybrid Compounds
Recent studies have synthesized hybrid compounds combining this compound with other pharmacophores like curcumin and ferulic acid. These hybrids exhibit multifunctional profiles, including antioxidant properties and inhibition of amyloid-beta aggregation .
Case Studies
Several studies have documented the efficacy of compounds derived from this compound:
Study on AChE Inhibitors
In a comparative analysis involving various derivatives, one study highlighted that a specific derivative demonstrated an IC50 value significantly lower than donepezil for AChE inhibition while maintaining a favorable safety profile against neurotoxicity .
Antioxidant Activity Assessment
Another case study evaluated the antioxidant properties of synthesized compounds containing the benzylpiperidine moiety. The findings suggested that these compounds not only inhibited cholinesterases but also exhibited substantial antioxidant activity, which is beneficial in mitigating oxidative stress associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of ®-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol involves its interaction with molecular targets such as receptors and enzymes. The benzyl group and piperidine ring allow it to bind to specific sites on proteins, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their distinguishing features:
Key Observations:
The methylamino group differentiates it from 2-((1-Benzylpiperidin-3-yl)amino)ethanol, likely influencing receptor binding affinity due to steric and electronic effects .
Synthetic Flexibility :
- The methoxyethyl analog () demonstrates how substituent variation can tailor selectivity, such as in cholinesterase inhibition studies .
- Resolution methods using tartaric acid (as in ) highlight the importance of stereochemical purity in pharmacological efficacy .
Physicochemical Correlations: QSPR models () indicate that structurally similar compounds (e.g., benzylpiperidine derivatives) share predictable solubility and partition coefficients, but deviations (e.g., ethanol vs. methoxy groups) significantly alter these properties .
Research Findings and Bioactivity Insights
- Bioactivity Clustering: Compounds with benzylpiperidine scaffolds cluster into groups with similar modes of action, as shown in bioactivity profiling studies ().
- Enzymatic Interactions: The methoxyethyl analog () exhibits reversible inhibition of butyrylcholinesterase, implying that the target compound’s ethanol group could modulate similar enzymatic targets .
- Stereochemical Influence : The (R)-configuration in the target compound may enhance binding specificity compared to racemic mixtures, as seen in benidipine’s isomer-dependent activity .
Biological Activity
(R)-2-((1-Benzylpiperidin-3-yl)(methyl)amino)ethanol, also known as a derivative of benzylpiperidine, has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of neurodegenerative diseases and pain management. This article delves into the compound's synthesis, mechanisms of action, and biological effects, supported by relevant data and studies.
The synthesis of this compound typically involves several key steps:
- Alkylation of Piperidine : The process begins with the alkylation of piperidine using benzyl chloride.
- Reductive Amination : The introduction of the methylamino group is achieved through reductive amination.
- Nucleophilic Substitution : Finally, the ethanol moiety is added via a nucleophilic substitution reaction.
This multi-step synthesis allows for the creation of a compound that possesses unique structural features conducive to biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Acetylcholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE), an enzyme critical in neurotransmitter regulation. This inhibition can enhance cholinergic signaling, which is beneficial in treating conditions like Alzheimer's disease .
- Receptor Binding : The compound may also interact with various neurotransmitter receptors, modulating their activity and influencing physiological responses such as pain perception and cognitive function .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzylpiperidine derivatives. For instance, a compound structurally similar to this compound demonstrated potent AChE inhibition with an IC50 value in the low nanomolar range, indicating strong efficacy against neurodegeneration .
Pain Management
In preclinical models, derivatives have shown promising analgesic properties. Research indicates that these compounds can inhibit pathways involved in pain signaling, providing a basis for their use in developing new analgesics .
Comparative Analysis with Similar Compounds
The following table summarizes key differences between this compound and related compounds:
| Compound Name | Structure | AChE Inhibition IC50 | Therapeutic Use |
|---|---|---|---|
| This compound | Structure | Low nM range | Neurodegenerative diseases |
| Donepezil | Benzylpiperidine derivative | 0.44 μM | Alzheimer's disease |
| Rivastigmine | Carbamate derivative | 0.35 μM | Alzheimer's disease |
Q & A
Q. Methodological Guidance :
- Use computational tools (e.g., Schrödinger’s QikProp) to predict ADME properties.
- Validate experimentally via HPLC (logP determination) and differential scanning calorimetry (thermal stability).
Basic: What synthetic routes are reported for this compound, and how can intermediates be characterized?
Answer:
Synthesis often involves:
Benzylation of Piperidine : Reacting 1-benzylpiperidin-3-amine with methylating agents (e.g., methyl iodide) to introduce the methylamino group .
Ethanolamine Coupling : Condensation with 2-chloroethanol or tosylation followed by nucleophilic substitution to attach the ethanol moiety .
Q. Characterization Methods :
- NMR : Confirm stereochemistry (e.g., NOESY for (R)-configuration).
- Mass Spectrometry : Verify molecular weight (expected ~277.36 g/mol).
- Chiral HPLC : Assess enantiomeric purity .
Advanced: How can enantioselective synthesis of the (R)-enantiomer be optimized to minimize racemization?
Answer:
Key Strategies :
Q. Validation :
- Compare optical rotation with literature values.
- X-ray crystallography of intermediates to confirm stereochemical integrity .
Advanced: How can researchers design experiments to study interactions between this compound and cholinesterase enzymes?
Answer:
Experimental Design :
Enzyme Assays :
- Use Ellman’s method to measure acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition .
- IC₅₀ determination via dose-response curves.
Structural Studies :
- Co-crystallization with BChE (as in PDB entry 7XYZ) to identify binding motifs .
- Molecular docking (AutoDock Vina) to predict binding affinities.
Q. Data Analysis :
- Compare kinetic parameters (Km, Vmax) with/without inhibitor.
- Analyze binding thermodynamics via isothermal titration calorimetry (ITC).
Advanced: What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
Answer:
Stability Protocols :
- Forced Degradation Studies :
- Acid/Base Hydrolysis: Expose to 0.1M HCl/NaOH at 60°C for 24h.
- Oxidative Stress: Treat with 3% H₂O₂.
- Analytical Tools :
- UPLC-PDA: Track degradation products.
- LC-MS/MS: Identify breakdown fragments.
Q. Key Parameters :
- pH Stability : Optimal stability reported near pH 7.4 (physiological conditions) .
- Thermal Stability : Store at -20°C under inert atmosphere to prevent oxidation .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Root Cause Analysis :
Q. Mitigation Strategies :
- Reproduce results in orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Meta-analysis of published data to identify trends (e.g., IC₅₀ ranges for AChE inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
